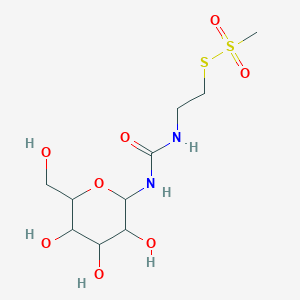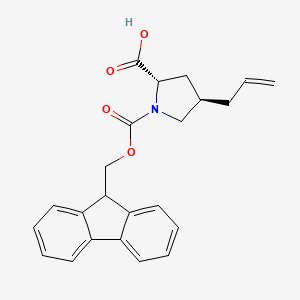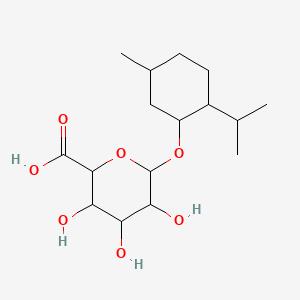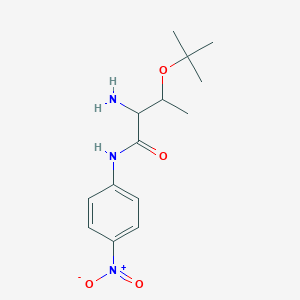
MTS-5-Glucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MTS-5-Glucose, also known as 3-[2-(methanesulfonylsulfanyl)ethyl]-1-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea, is a compound with the molecular formula C10H20N2O8S2 and a molecular weight of 360.4044 g/mol . This compound is characterized by its unique structure, which includes a six-membered ring, multiple hydroxyl groups, and a sulfonate group. It is primarily used in biochemical assays and research due to its specific reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MTS-5-Glucose typically involves a multi-step reaction process. One common method starts with β-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate . The first step involves the reaction with diisopropylamine in N,N-dimethylformamide, followed by a reaction with triethylamine in methanol . These steps result in the formation of this compound through a series of intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
化学反应分析
Types of Reactions
MTS-5-Glucose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in its structure, such as hydroxyl groups and a sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce this compound, particularly targeting the sulfonate group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, with reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or thiols. Substitution reactions can result in various derivatives depending on the nucleophile used.
科学研究应用
MTS-5-Glucose has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and assays to study reaction mechanisms and kinetics.
Biology: In biological research, this compound is employed in cell viability assays, particularly in the MTS assay, where it serves as a substrate for dehydrogenase enzymes, leading to the formation of a colored formazan product
Medicine: It is used in medical research to study cellular metabolism and the effects of various drugs on cell viability and proliferation.
Industry: In industrial applications, this compound is used in the development of biochemical assays and diagnostic kits.
作用机制
The mechanism of action of MTS-5-Glucose involves its role as a substrate in enzymatic reactions. In the MTS assay, for example, this compound is reduced by cellular dehydrogenase enzymes in the presence of phenazine methosulfate, leading to the formation of a colored formazan product . This reaction is used to measure cell viability and metabolic activity.
相似化合物的比较
Similar Compounds
1,2,3,4,6-Pentagalloyl glucose: This compound is a gallotannin and has been studied for its antimicrobial, anti-inflammatory, and antidiabetic properties.
Uniqueness of MTS-5-Glucose
This compound is unique due to its specific structure, which includes a sulfonate group and multiple hydroxyl groups. This structure allows it to participate in a variety of chemical reactions and makes it particularly useful in biochemical assays like the MTS assay. Its ability to be reduced by cellular enzymes to form a colored product is a key feature that distinguishes it from other similar compounds.
属性
分子式 |
C10H20N2O8S2 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
1-(2-methylsulfonylsulfanylethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C10H20N2O8S2/c1-22(18,19)21-3-2-11-10(17)12-9-8(16)7(15)6(14)5(4-13)20-9/h5-9,13-16H,2-4H2,1H3,(H2,11,12,17) |
InChI 键 |
UHSWDDMEGXWJSC-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)SCCNC(=O)NC1C(C(C(C(O1)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12295147.png)
![1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid](/img/structure/B12295150.png)

![2-methyl-4-[8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B12295160.png)


![(1R,2R,4aS,5S,8S,8aR)-8-[(2R,5R)-5-chloro-2,6,6-trimethyl-oxan-2-yl]-1,5-diisocyano-2,5-dimethyl-decalin-2-ol](/img/structure/B12295175.png)
![N-(1-cyanocyclopropyl)-2-[[1-[4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide](/img/structure/B12295176.png)
![9-(2-((6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)-4,5-dimethoxyphenoxy)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12295180.png)





